S-(2-pyrazin-2-ylethyl) ethanethioate
Description
Structure
2D Structure
Properties
IUPAC Name |
S-(2-pyrazin-2-ylethyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-7(11)12-5-2-8-6-9-3-4-10-8/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQDQGIMRGBRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations into the Reactivity Profile of S 2 Pyrazin 2 Ylethyl Ethanethioate
Hydrolytic Stability and Kinetics of S-(2-pyrazin-2-ylethyl) ethanethioate in Aqueous Media
The hydrolysis of thioesters, such as this compound, is a critical reaction to consider, especially in aqueous environments. The stability of the thioester bond to water is a key determinant of its persistence and reactivity in biological and environmental systems.
Detailed kinetic studies on the hydrolysis of thioesters reveal that the reaction can be influenced by pH, temperature, and the solvent environment. harvard.edumdpi.com For instance, the hydrolysis of S-ethyl trifluorothioacetate has been studied in water-acetonitrile mixtures at different temperatures, showing that reaction rates increase with both higher temperatures and higher water concentrations. mdpi.com The hydrolysis of thioesters can proceed through acid-mediated, base-mediated, and pH-independent pathways. harvard.edu At neutral pH, the half-life for the hydrolysis of some alkyl thioesters can be on the order of days, indicating a significant degree of stability. harvard.edu
The mechanism of hydrolysis often involves a two-step addition-cleavage process at the carbonyl carbon. mdpi.com The role of water molecules in the transition state is a subject of detailed computational and experimental investigation. In some cases, a network of water molecules can participate in the rate-limiting step, while in others, a single water molecule may be the primary nucleophile, with surrounding water molecules providing a beneficial solvating effect. mdpi.com
The following table summarizes hypothetical kinetic data for the hydrolysis of this compound under various conditions, based on typical thioester behavior.
| Condition | Rate Constant (k) | Half-life (t₁/₂) |
| pH 4, 25°C | 1.2 x 10⁻⁷ s⁻¹ | ~67 days |
| pH 7, 25°C | 3.5 x 10⁻⁷ s⁻¹ | ~23 days |
| pH 9, 25°C | 8.1 x 10⁻⁶ s⁻¹ | ~24 hours |
| pH 7, 37°C | 9.8 x 10⁻⁷ s⁻¹ | ~8 days |
This is a hypothetical data table for illustrative purposes.
Thiol-Thioester Exchange Reactions and Their Mechanistic Elucidation
Thiol-thioester exchange is a dynamic covalent reaction that is fundamental in biochemistry and has growing applications in materials science. rsc.orgrsc.org This reaction involves the attack of a thiolate anion on the electrophilic carbonyl carbon of a thioester, leading to the formation of a new thioester and the release of the original thiol. rsc.org
The mechanism of the base-promoted thiol-thioester exchange proceeds through a tetrahedral intermediate. rsc.org The rate of this exchange is highly dependent on several factors, including the pKa of the participating thiols, the nature of the solvent, and the presence of catalysts. harvard.edursc.org Generally, the acyl group tends to transfer to the thiol with the higher pKa. rsc.org The reaction is often more favorable in polar solvents. rsc.org
Kinetic studies have been performed to compare the rate of thiol-thioester exchange with the rate of hydrolysis. harvard.edu Under certain conditions, particularly at neutral pH and with a sufficient concentration of the exchanging thiol, the rate of thiol-thioester exchange can significantly exceed the rate of hydrolysis. harvard.edu This has important implications for prebiotic chemistry and the development of dynamic combinatorial libraries. harvard.eduresearchgate.net
Two primary mechanisms have been proposed for thiol-thioester exchange: a dissociation and association reaction of thiols with disulfide bonds and an exchange reaction between a dynamic disulfide bond and a thiol. ecust.edu.cn The active species in these reactions is typically the thiolate anion. nih.gov
Oxidative Transformations of the Thioester Moiety in this compound
The sulfur atom in the thioester group of this compound is susceptible to oxidation. Oxidation of thioesters can lead to a variety of products, depending on the oxidant and reaction conditions. In biological systems, the oxidation of the sulfur atom in thioesters is a key step in the bioactivation of certain prodrugs. wikipedia.org
The oxidation of sulfur can proceed through one-electron or two-electron pathways. For instance, the reaction of disulfides with pyruvate (B1213749) under UV light can involve a radical mechanism initiated by the cleavage of the S-S bond, leading to a thiyl radical. nih.gov This radical can then participate in further reactions. While this example involves a disulfide, similar radical processes could be envisioned for thioesters under appropriate conditions.
Reductive Pathways of this compound
The thioester functional group can also undergo reduction. Reductive cleavage of thioesters can yield the corresponding thiol and an aldehyde or alcohol, depending on the reducing agent and reaction conditions. For example, thioacetate (B1230152) esters can be cleaved using methanethiol (B179389) in the presence of a base to produce the corresponding thiol. wikipedia.org
In the context of this compound, reduction would lead to the formation of 2-(pyrazin-2-yl)ethanethiol. This transformation is significant as it can unmask a reactive thiol group, which can then participate in other reactions such as disulfide bond formation or Michael additions.
Nucleophilic Substitution Reactions on the Pyrazine (B50134) Heterocycle
The pyrazine ring in this compound is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly when activated. The presence of substituents can influence the regioselectivity of these reactions.
Studies on pyrazine N-oxides have shown that they can undergo deoxidative thiation in the presence of a thiol and a coupling agent. rsc.org Lewis acids can promote these reactions, increasing the yields of the substituted pyrazine products. rsc.org The electron density of the pyrazine ring plays a crucial role in the ease of these substitution reactions. rsc.org
Suzuki cross-coupling reactions have also been employed to synthesize substituted pyrazine derivatives, demonstrating the versatility of the pyrazine core in forming new carbon-carbon bonds. mdpi.com These reactions typically involve a palladium catalyst and a boronic acid or ester. mdpi.com
Computational and Theoretical Approaches to Reaction Mechanisms
Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. mdpi.commdpi.com These approaches allow for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. mdpi.com
For thiol-thioester exchange reactions, computational studies can provide insights into the energetics of the tetrahedral intermediate and the influence of solvent and catalyst on the reaction barrier. ecust.edu.cn DFT calculations have been used to investigate the electronic properties, such as HOMO-LUMO energy gaps, of pyrazine-containing molecules, which can provide information about their reactivity. mdpi.com
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation of S 2 Pyrazin 2 Ylethyl Ethanethioate
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of S-(2-pyrazin-2-ylethyl) ethanethioate in solution. One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
In a typical ¹H NMR spectrum of this compound, the protons on the pyrazine (B50134) ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The ethyl group attached to the sulfur atom and the ethyl bridge would exhibit characteristic multiplets in the aliphatic region. The protons of the methylene (B1212753) group adjacent to the pyrazine ring (CH₂-pyrazine) and the methylene group adjacent to the sulfur atom (S-CH₂) would likely appear as triplets, assuming coupling with their neighboring methylene protons. The acetyl group's methyl protons (CH₃-C=O) would present as a singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom, including the carbonyl carbon of the ethanethioate group, the carbons of the pyrazine ring, and the aliphatic carbons of the ethyl chain.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY experiments would reveal correlations between adjacent protons, confirming the structure of the ethyl bridge. HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
Mass Spectrometric Techniques for Probing Degradation Pathways and Metabolites
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for investigating its fragmentation patterns, which is crucial for understanding its potential degradation pathways. When coupled with liquid chromatography (LC-MS), it becomes an effective method for identifying metabolites and degradation products in various matrices.
Under electron ionization (EI), a common MS technique, the molecule would likely undergo fragmentation at the thioester linkage, a relatively weak bond. This could lead to the formation of characteristic fragment ions. For instance, cleavage of the C-S bond could generate an acetyl cation ([CH₃CO]⁺) and a pyrazinylethylthiol radical, or a pyrazinylethyl cation and an ethanethioate radical.
Electrospray ionization (ESI), a softer ionization technique often used with LC-MS, would typically produce a protonated molecule [M+H]⁺. By inducing fragmentation of this parent ion (a technique known as tandem mass spectrometry or MS/MS), specific degradation pathways can be proposed. For example, hydrolysis of the thioester bond would result in the formation of 2-(pyrazin-2-yl)ethanethiol and acetic acid. Further oxidation of the thiol could also be monitored. The integration of mass spectrometry with chromatography has been shown to be revolutionary in identifying transformation products of various compounds. researchgate.net
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Settings
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method, likely employing a C18 column, would separate the target compound from starting materials, byproducts, and degradation products based on their polarity. A suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used for elution. A UV detector would be effective for detection, as the pyrazine ring possesses a strong UV chromophore.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another valuable technique, provided the compound is sufficiently volatile and thermally stable. GC can provide high-resolution separation and is particularly useful for detecting volatile impurities.
These chromatographic methods allow for the quantitative determination of purity and can be used to optimize reaction conditions to maximize the yield and purity of the final product. The use of techniques like UPLC/MS allows for the rapid analysis of thiols and their disulfide oxidation products. researchgate.net
X-ray Crystallography for Solid-State Structural Analysis in Complex Formation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a single crystal of this compound of suitable size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
This technique would provide highly accurate bond lengths, bond angles, and torsion angles for the molecule. It would also reveal the conformation of the ethyl chain and the orientation of the pyrazine ring relative to the ethanethioate group. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material and for studying its potential to form complexes with other molecules.
Advanced Spectroscopic Probes for Electronic Structure and Bonding
Advanced spectroscopic techniques, in conjunction with computational methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure and bonding of this compound. The pyrazine ring is known to be an electron-deficient system, which influences the electronic properties of the entire molecule. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule. The pyrazine ring is expected to exhibit characteristic π-π* and n-π* transitions. The position and intensity of these absorption bands can be influenced by the solvent and by the substitution on the pyrazine ring.
Exploration of Biological and Biochemical Interactions of S 2 Pyrazin 2 Ylethyl Ethanethioate at the Molecular Level
Enzymatic Transformations and Cleavage Mechanisms of S-(2-pyrazin-2-ylethyl) ethanethioate
The metabolic fate of this compound in a biological system is likely dictated by enzymatic transformations targeting both the pyrazine (B50134) ring and the thioester linkage. Thioesters are considered high-energy functional groups and are susceptible to enzymatic cleavage. nih.govnih.gov
The primary enzymatic transformation would be the hydrolysis of the thioester bond, catalyzed by various hydrolases such as esterases and proteases. This reaction would release 2-(pyrazin-2-yl)ethanethiol and acetic acid. The general mechanism for this cleavage involves the attack of a nucleophilic residue (e.g., serine, cysteine) in the enzyme's active site on the carbonyl carbon of the thioester. This forms a tetrahedral intermediate, which then collapses to release the thiol, forming an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the carboxylic acid.
Additionally, the pyrazine ring itself can undergo enzymatic modification. Cytochrome P450 enzymes are known to be involved in the metabolism of various pyrazine derivatives. nih.gov These enzymes could potentially hydroxylate the pyrazine ring, leading to the formation of more polar metabolites that are more readily excreted.
A traceless thioester-producing protocol has been developed using carboxypeptidase Y-mediated hydrazinolysis of cysteinyl prolyl leucine-tagged peptides, which subsequently yields peptide thioesters. rsc.org While not directly involving this compound, this demonstrates the enzymatic manipulation of thioesters. The reaction of esters and thioesters with lithium and a catalytic amount of naphthalene (B1677914) can lead to their reductive cleavage to the corresponding alcohols and thiols. organic-chemistry.org
Table 1: Potential Enzymatic Transformations of this compound
| Transformation | Enzyme Class | Potential Products |
| Thioester Hydrolysis | Hydrolases (Esterases, Proteases) | 2-(pyrazin-2-yl)ethanethiol, Acetic acid |
| Ring Hydroxylation | Cytochrome P450 | Hydroxylated pyrazine derivatives |
Investigation of Protein-Ligand Binding Mechanisms and Interactions
The interaction of this compound with proteins is a key determinant of its potential biological activity. The pyrazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while the thioester group can also participate in hydrogen bonding. Furthermore, the aromatic pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.
For instance, a molecular dynamics study on the binding of the agonist TSG12 to Transgelin-2 (TG2), a potential therapeutic target for asthma, revealed the importance of specific amino acid residues in the binding pocket. nih.gov The study identified that residues such as E27, R49, and F52 were essential for agonist binding, highlighting the roles of electrostatic and aromatic interactions. nih.gov While this study was not on this compound, it provides a framework for understanding how a small molecule can interact with a protein target.
Mechanistic Studies of Interactions with Specific Molecular Targets (e.g., Receptors, Enzymes)
The pyrazine moiety is a common scaffold in molecules targeting a variety of receptors and enzymes. mdpi.comnih.gov For example, bortezomib (B1684674), a pyrazine-containing compound, is a potent and reversible inhibitor of the 26S proteasome, a key target in cancer therapy. nih.gov The mechanism of action involves the boronic acid moiety of bortezomib attacking the catalytic threonine residue in the proteasome's active site.
Given the reactivity of the thioester group, this compound could potentially act as an acylating agent, transferring the ethanoyl group to a nucleophilic residue on a target protein. This covalent modification could lead to irreversible inhibition of an enzyme or modulation of a receptor's function. The specificity of such an interaction would depend on the accessibility and nucleophilicity of the amino acid residues in the vicinity of the binding site.
Role of this compound in Bio-conjugation Strategies and Probing Biochemical Pathways
Thioesters are valuable tools in chemical biology for bioconjugation and as probes for biochemical pathways. The inherent reactivity of the thioester allows for its use in native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins. nih.gov In this context, a molecule like this compound could potentially be used to introduce a pyrazine-containing label onto a protein or peptide of interest.
Furthermore, thioesters that mimic acyl-coenzyme A (CoA) species can be used to study non-enzymatic protein acylation. nih.gov this compound, as an acetyl donor, could be employed to investigate the landscape of protein acetylation, a critical post-translational modification that regulates numerous cellular processes.
The pyrazine core itself can be a useful scaffold for developing probes. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the pyrazine ring, the resulting molecule could be used to track the distribution and interactions of pyrazine-containing compounds within a cell.
In Vitro Cellular Responses and Biochemical Pathways Modulated by Pyrazine Thioesters
The cellular effects of pyrazine thioesters would be a consequence of their interactions with specific molecular targets. Given the diversity of biological activities associated with pyrazine derivatives, a wide range of cellular responses could be anticipated. mdpi.com Pyrazines have been implicated in modulating pathways related to inflammation and bacterial growth. mdpi.com
In vitro studies with other pyrazine-containing compounds have demonstrated various cellular effects. For example, some pyrazine derivatives have been shown to influence cell viability and cell cycle progression. mdpi.com The specific response often depends on the cell type and the concentration of the compound.
The cleavage of the thioester bond in this compound would release 2-(pyrazin-2-yl)ethanethiol. Thiols are known to participate in redox reactions and can influence the cellular redox state. This could, in turn, affect various signaling pathways that are sensitive to oxidative stress.
Table 2: Potential In Vitro Cellular Responses to Pyrazine Thioesters
| Cellular Process | Potential Effect | Underlying Mechanism |
| Cell Proliferation | Inhibition or stimulation | Interaction with cell cycle regulatory proteins |
| Inflammation | Modulation | Inhibition of pro-inflammatory signaling pathways |
| Oxidative Stress | Induction or mitigation | Generation of reactive oxygen species or acting as an antioxidant |
It is important to note that the specific cellular responses to this compound would need to be determined through direct experimental investigation. The information presented here is based on the known biological activities of related pyrazine and thioester compounds.
S 2 Pyrazin 2 Ylethyl Ethanethioate As a Versatile Building Block and Research Probe
Utilization in the Synthesis of Complex Heterocyclic Compounds
The pyrazine (B50134) core is a fundamental building block for constructing more elaborate heterocyclic systems. researchgate.netmdpi.comresearchgate.net The presence of the electron-withdrawing nitrogen atoms makes the pyrazine ring susceptible to certain transformations while providing sites for functionalization. Synthetic chemists leverage these properties to develop novel compounds with specific biological or material properties. nih.gov
Various synthetic strategies are employed to create complex pyrazine-based molecules. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to attach aryl or other functional groups to the pyrazine ring. For instance, 2,5-dibromopyrazine (B1339098) can be coupled with borylated indoles to produce pyrazine bisindole alkaloids. mdpi.com Similarly, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide serves as a platform for Suzuki coupling with a range of aryl boronic acids, yielding a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com The S-(2-pyrazin-2-ylethyl) ethanethioate molecule, with its pyrazine core, is an ideal candidate for such synthetic elaborations, allowing for the introduction of diverse substituents to tailor its properties.
Another powerful technique is the C-H functionalization of the pyrazine ring, which offers a direct method for creating new carbon-carbon bonds without pre-functionalization, as demonstrated in the iron-catalyzed coupling of 2,3-dimethylpyrazine (B1216465) with organoboron agents. mdpi.com The ethyl-thioester side chain on this compound offers an additional site for chemical modification, separate from the aromatic ring, enabling the synthesis of multifunctional heterocyclic structures.
Table 1: Selected Synthetic Methodologies for Pyrazine Derivatives
| Methodology | Reactants | Product Type | Reference |
| Suzuki-Miyaura Coupling | 2,5-dibromopyrazine, 3-borylindole | Pyrazine bisindole | mdpi.com |
| Suzuki-Miyaura Coupling | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Aryl boronic acids | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |
| Iron-Catalyzed C-H Functionalization | 2,3-dimethylpyrazine, Organoboron agents | Arylated pyrazine | mdpi.com |
| Biomimetic Homodimerization | α-amino aldehydes | 2,5-disubstituted pyrazine alkaloids | mdpi.com |
| Condensation & Oxidation | 1,2-dicarbonyl, 1,2-diaminoethane | Dihydropyrazine, then Pyrazine | researchgate.net |
Application in Coordination Chemistry and Ligand Design for Metal Complexes
The two nitrogen atoms of the pyrazine ring make it an excellent N-donor ligand for coordinating with metal ions. This ability is fundamental to its application in creating a wide array of metal complexes and coordination polymers with interesting magnetic, electronic, and catalytic properties. nist.govresearchgate.net Pyrazine derivatives can act as monodentate, bidentate, or bridging ligands, leading to diverse structural assemblies.
In the case of this compound, the pyrazine nitrogen atoms can coordinate to a metal center. Furthermore, the sulfur atom of the thioester group could potentially act as a secondary coordination site, allowing the molecule to function as a bidentate chelating ligand. The combination of a "hard" nitrogen donor and a "soft" sulfur donor makes such ligands interesting for coordinating with a variety of metal ions.
Research on related pyrazine derivatives demonstrates this versatility. Pyrazine-2-thiocarboxamide (PTCA), for example, coordinates with Ruthenium(III) through both the amine and azomethine nitrogen atoms. sigmaaldrich.com Similarly, various pyrazine amides have been used to construct 1D and 2D coordination polymers with Copper(II), where the pyrazine ring acts as a bridge between metal centers (µ-N,N-bridging). nist.gov The specific geometry and connectivity of these complexes depend on the metal ion, the pyrazine substituents, and the reaction conditions.
Table 2: Examples of Pyrazine-Based Ligands in Metal Complexes
| Ligand | Metal Ion | Coordination Mode | Resulting Structure | Reference |
| Pyrazine-2-thiocarboxamide (PTCA) | Ru(III) | Bidentate (N,N) | Octahedral complex | sigmaaldrich.com |
| Pyrazine 2-amide (Pya) | Cu(II) | Bidentate chelate (N,O) & Bridging (µ-N,N) | Coordination polymers | nist.gov |
| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate (N,N) | Metal complexes with biological activity | wikipedia.org |
| 2,3-bis(2-pyridyl)pyrazine (DPP) | Ru(III) | Bidentate (N,N) | Octahedral complex | nih.gov |
Development as a Chemical Probe for Enzyme Activity Assays and Biological Systems
Fluorescent chemical probes are indispensable tools in chemical biology for visualizing and quantifying biological processes in real-time. Pyrazine derivatives have been successfully incorporated into the design of such probes. Often, they are part of a donor-acceptor-donor (D-A-D) type structure, where the pyrazine core acts as the electron acceptor. thegoodscentscompany.com This design can lead to probes with large Stokes shifts, high photostability, and low cytotoxicity, making them suitable for long-term live-cell imaging. thegoodscentscompany.com
This compound possesses features that make it a promising candidate for development into a chemical probe. The pyrazine core can serve as the fluorophore's signaling unit or as a modulator of its electronic properties. Crucially, the thioester linkage is a well-known substrate for esterase enzymes. This suggests a potential mechanism for an activity-based probe: upon enzymatic cleavage of the thioester bond by a specific esterase, a change in the electronic environment of the pyrazine ring could lead to a detectable change in fluorescence (an "on" or "off" signal).
While specific studies on this compound as a probe were not found, the synthesis of 2-(allylthio)pyrazine (B1227732) derivatives has been established for use as cancer chemopreventive agents that function by inhibiting cytochrome P-450 and inducing phase II detoxification enzymes. This highlights the biological relevance of pyrazine-thioether and, by extension, thioester compounds.
Role as a Precursor in Materials Science Research
Pyrazine derivatives are valuable precursors in materials science due to their electronic properties and ability to form stable, extended structures. thegoodscentscompany.comnih.gov They have been investigated for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and as components of functional polymers. The electron-deficient nature of the pyrazine ring makes it a useful component in materials requiring good electron-transporting properties. wikipedia.org
For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized and studied for their optoelectronic properties. When used as a dopant in a single-layer OLED, a pyrazine derivative significantly enhanced the device's external quantum efficiency, an effect attributed to the improved electron-transporting characteristics of the pyrazine system. wikipedia.org Push-pull derivatives based on pyrazine-related structures like quinoxaline (B1680401) have also been shown to possess large NLO responses. This compound could serve as a monomer or building block in the synthesis of novel polymers or organic materials, where the pyrazine unit contributes to the electronic properties of the final material.
Integration into Dynamic Covalent Chemistry Systems and Self-Assembly Research
Dynamic covalent chemistry and self-assembly are powerful strategies for the bottom-up construction of complex, ordered molecular architectures. Pyrazine-containing molecules are excellent candidates for these approaches due to their rigid structure and well-defined coordination vectors provided by the nitrogen atoms.
Pyrazine-cored building blocks have been used to synthesize covalent organic frameworks (COFs). For example, the reaction between a tetratopic pyrazine amine and ditopic aromatic aldehydes results in 2D microporous COFs with high stability and significant CO2 uptake capacity. In another example, 2-mercaptopyrazine (B1227527) (a related thiol) has been shown to form highly ordered self-assembled monolayers (SAMs) on gold surfaces. The structure of these SAMs can be controlled by external factors like pH, leading to different molecular packing arrangements.
This compound is well-suited for such applications. The pyrazine unit can direct the self-assembly process through intermolecular interactions or by acting as a node in a larger framework. The thioester group, or the corresponding thiol after hydrolysis, provides a strong anchoring point for surface modification, particularly on gold substrates. This allows for the controlled formation of functional surfaces and nanomaterials.
Structure Activity Relationship Studies and Rational Design of S 2 Pyrazin 2 Ylethyl Ethanethioate Derivatives
Systematic Modification of the Pyrazine (B50134) Ring and Ethylene (B1197577) Linker
The pyrazine ring is a core component of many biologically active compounds, offering multiple sites for modification to tune the electronic and steric properties of the molecule. nih.govresearchgate.net In the context of S-(2-pyrazin-2-ylethyl) ethanethioate derivatives, systematic modifications to this ring can significantly impact their biological profile.
Pyrazine Ring Modifications:
Substituents can be introduced at various positions on the pyrazine ring to alter its electron density, lipophilicity, and hydrogen bonding capacity. For instance, the introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, nitro groups) can modulate the pKa of the pyrazine nitrogens, which may be crucial for target binding. imist.ma
Bioisosteric Replacement: Replacing the pyrazine ring with other heterocyclic systems (e.g., pyridine (B92270), pyrimidine, or even non-aromatic rings) can help to probe the importance of the nitrogen atoms and the aromatic character for activity.
Ethylene Linker Modifications:
The two-carbon ethylene linker provides a degree of conformational flexibility, allowing the pyrazine and thioester moieties to adopt an optimal orientation for interaction with a biological target.
Chain Length: Varying the length of the alkyl chain (e.g., from one to three carbons) can alter the distance between the two key functional groups, which is often a critical determinant of activity.
Rigidification: Introducing conformational constraints, such as incorporating the linker into a cyclic system or introducing double or triple bonds, can lock the molecule into a more active conformation and potentially increase potency and selectivity.
A hypothetical SAR study on pyrazine ring and ethylene linker modifications is presented in the table below, illustrating potential impacts on a generic biological activity.
| Compound | Pyrazine Ring Modification | Ethylene Linker Modification | Relative Activity |
| Parent | Unsubstituted | -CH₂CH₂- | 1.0 |
| Analogue 1 | 5-Methyl | -CH₂CH₂- | 1.5 |
| Analogue 2 | 5-Chloro | -CH₂CH₂- | 0.8 |
| Analogue 3 | Unsubstituted | -CH₂- | 0.3 |
| Analogue 4 | Unsubstituted | -CH₂CH₂CH₂- | 0.6 |
| Analogue 5 | 5-Methyl | -CH=CH- (trans) | 2.1 |
Variation of the Thioester Moiety and its Impact on Reactivity and Interactions
The thioester group in this compound is a key functional handle that can be modified to influence the compound's reactivity, stability, and interactions with target proteins.
Acyl Group Modification: Altering the acyl portion of the thioester (the ethanoyl group) can impact steric bulk and electronic properties. Replacing the methyl group with larger alkyl or aryl groups can probe for additional binding interactions in a hydrophobic pocket.
Ester to Amide/Carboxylic Acid Conversion: Replacing the thioester with a more stable thioamide or a corresponding carboxylic acid can help to determine if the electrophilic character of the thioester carbonyl is essential for activity. This can also provide insights into potential covalent mechanisms of action.
Sulfur Oxidation State: Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the polarity and geometry of this part of the molecule, which can have a profound effect on biological activity.
The following table outlines hypothetical effects of modifying the thioester moiety on a generic biological endpoint.
| Compound | Moiety | Modification | Impact on Reactivity | Potential Interaction Change |
| Parent | Thioester | -SC(O)CH₃ | Electrophilic carbonyl | Potential for covalent bond formation or H-bonding |
| Analogue 6 | Thioamide | -SC(NH)CH₃ | Less electrophilic | Altered H-bond donor/acceptor profile |
| Analogue 7 | Carboxylic Acid | -S-CH₂COOH | Anionic at physiological pH | Potential for ionic interactions |
| Analogue 8 | Phenylthioester | -SC(O)Ph | Increased steric bulk | Potential for π-stacking interactions |
Chirality and Stereochemical Influences on the Properties of Analogues
The introduction of chiral centers into derivatives of this compound can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles. nih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
A chiral center could be introduced, for example, by adding a substituent to the ethylene linker. The resulting (R)- and (S)-enantiomers may exhibit stereoselective binding to a target. One enantiomer might fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all. In some cases, the enantiomers can have qualitatively different activities, with one acting as an agonist and the other as an antagonist. nih.gov
For instance, in a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the (S)-(+) enantiomers generally displayed stronger analgesic activity than their (R)-(-) counterparts. nih.gov This highlights the critical importance of stereochemistry in drug design.
Design Principles for Modulating Specific Molecular Interactions
The rational design of this compound analogues with improved properties relies on a deep understanding of the molecular interactions that govern their biological activity. mdpi.com These interactions can include:
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors. The thioester carbonyl oxygen can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The pyrazine ring and the ethyl linker can engage in hydrophobic interactions with nonpolar regions of a binding site.
π-Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target.
Covalent Bonding: The electrophilic nature of the thioester could potentially lead to covalent bond formation with nucleophilic residues, such as cysteine, in a target protein. nih.gov
Design strategies often involve using computational modeling to predict how structural changes will affect these interactions. For example, adding a hydroxyl group to the pyrazine ring could introduce a new hydrogen bond donor/acceptor, potentially increasing binding affinity.
Parallel Synthesis and High-Throughput Screening Methodologies in Analog Development
The development of a diverse library of this compound analogues for SAR studies can be greatly accelerated through the use of parallel synthesis and high-throughput screening (HTS). mdpi.comeco-vector.com
Parallel Synthesis: This approach allows for the simultaneous synthesis of a large number of compounds in a systematic manner. mdpi.com For example, a common pyrazine-containing intermediate could be reacted with a variety of different acyl chlorides to rapidly generate a library of thioester analogues. Solid-phase synthesis techniques can also be employed, where the growing molecule is attached to a resin support, simplifying purification steps. mdpi.com
High-Throughput Screening (HTS): HTS involves the use of automated systems to rapidly test the biological activity of large numbers of compounds. eco-vector.com This allows for the efficient identification of "hit" compounds from a synthesized library, which can then be selected for further optimization. The combination of parallel synthesis and HTS provides a powerful platform for expediting the drug discovery process.
Theoretical and Computational Chemistry Approaches to S 2 Pyrazin 2 Ylethyl Ethanethioate Research
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of S-(2-pyrazin-2-ylethyl) ethanethioate. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can accurately model the molecule's geometry and electronic properties. dergipark.org.tr
Electronic Properties and Reactivity Descriptors: Key parameters derived from DFT calculations help in understanding the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org
Molecular Electrostatic Potential (MEP): The MEP map is another valuable tool derived from DFT, which visualizes the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative nitrogen atoms of the pyrazine (B50134) ring and the carbonyl oxygen of the thioacetate (B1230152) group, identifying these as sites for electrophilic attack. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions. For pyrazine derivatives, NBO calculations have been used to understand the delocalization of the conjugated π-electron system. semanticscholar.org In this compound, this analysis would quantify the charge on each atom and describe the donor-acceptor interactions between filled and empty orbitals, revealing the nature of the intramolecular bonding.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds This table presents hypothetical data based on published values for similar pyrazine and thioester compounds. Actual values would require specific calculations for the target molecule.
| Parameter | Predicted Value Range | Significance | Reference for Analogy |
| EHOMO | -6.5 to -7.5 eV | Electron-donating ability | semanticscholar.org |
| ELUMO | -1.0 to -2.0 eV | Electron-accepting ability | semanticscholar.org |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.0 eV | Chemical reactivity, kinetic stability | semanticscholar.org |
| Dipole Moment (µ) | 2.0 to 3.5 Debye | Polarity, intermolecular interactions | semanticscholar.org |
| Vs,min (on N atoms) | -20 to -30 kcal/mol | Site for electrophilic attack | brieflands.com |
| Vs,max (on H atoms) | +15 to +25 kcal/mol | Site for nucleophilic attack | brieflands.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing critical information on its conformational flexibility and interactions with its environment. researchgate.net
Conformational Analysis: The ethylthioate side chain of the molecule is flexible, allowing for multiple conformations. MD simulations can explore the potential energy surface to identify the most stable conformers in different environments (e.g., in a vacuum, in water, or bound to a protein). dergipark.org.tr Theoretical studies on thioacetic acid, a core component of the molecule, have shown that different conformers (syn and anti) have distinct energy levels, which influences their relative populations at equilibrium. dergipark.org.trresearchgate.net For this compound, MD would help understand the rotational barriers around the C-C and C-S bonds and the preferred spatial arrangement of the pyrazine ring relative to the thioester group.
Intermolecular Interactions: MD simulations are particularly powerful for modeling how this compound interacts with other molecules, such as proteins or solvent molecules. Systematic analyses of pyrazine-based ligands in protein binding sites reveal that the most common interactions are hydrogen bonds involving the pyrazine nitrogen atoms as acceptors. nih.gov Other significant interactions include π-stacking with aromatic residues and weaker hydrogen bonds with pyrazine C-H groups. nih.govacs.org MD simulations can model these interactions in detail, calculating binding free energies and identifying key residues in a potential binding pocket, which is crucial for drug design. researchgate.net
Table 2: Potential Intermolecular Interactions for this compound Investigated by MD Simulations
| Interaction Type | Molecular Moiety Involved | Potential Interacting Partner | Significance | Reference for Analogy |
| Hydrogen Bond (Acceptor) | Pyrazine N atoms, Carbonyl O atom | Protein backbone NH, side chains (e.g., Arg, Lys, Ser), Water | Binding specificity and affinity | nih.gov |
| Hydrogen Bond (Donor) | Pyrazine C-H groups | Protein backbone C=O, side chains (e.g., Asp, Glu) | Directional interactions, binding stability | nih.gov |
| π-π Stacking | Pyrazine ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) | Stabilization of binding complex | acs.org |
| Hydrophobic Interactions | Ethyl side chain | Nonpolar amino acids (e.g., Leu, Val, Ile) | Contribution to binding affinity | researchgate.net |
Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.
Reaction Mechanisms: DFT calculations are used to model the step-by-step mechanism of a reaction. For instance, the hydrolysis of the thioester group or a nucleophilic substitution on the pyrazine ring can be computationally investigated. um.edu.mynih.gov The geometry of the transition state for each elementary step can be optimized, and its energy determines the activation barrier for that step. Studies on the synthesis of pyrazine derivatives have used DFT to model reaction mechanisms like the Paal-Knorr and Stetter reactions, confirming experimentally proposed pathways and calculating the energies of all stationary points along the reaction coordinate. Similar approaches could predict the reactivity of this compound in various chemical transformations, such as oxidation at the nitrogen or sulfur atoms or coupling reactions. um.edu.mynih.gov
Kinetic and Thermodynamic Analysis: By calculating the energies of reactants, transition states, and products, the thermodynamic and kinetic feasibility of a proposed reaction can be assessed. The difference in energy between products and reactants gives the reaction energy (ΔE), indicating whether the reaction is exothermic or endothermic. youtube.com The energy difference between the transition state and the reactants provides the activation energy (Ea), which is related to the reaction rate. youtube.com Intrinsic reaction coordinate (IRC) calculations can also be performed to confirm that a calculated transition state correctly connects the desired reactants and products.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like pyrazine derivatives, QSAR can provide mechanistic insights and predict the activity of novel, untested molecules. semanticscholar.orgijournalse.org
Model Development: To develop a QSAR model for activities related to this compound, a dataset of structurally similar pyrazine derivatives with measured biological activity (e.g., IC₅₀ values) is required. brieflands.com For each molecule in the dataset, a set of numerical descriptors is calculated. These can include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges (from DFT). ijournalse.org
Steric descriptors: Molecular volume, surface area.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Hydrophobic descriptors: LogP (partition coefficient).
Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are then used to build a mathematical equation that links these descriptors to the biological activity. semanticscholar.org
Mechanistic Interpretation and Prediction: A validated QSAR model can offer insights into the mechanism of action. researchgate.net For example, if the model shows that a negative electrostatic potential on the pyrazine ring is strongly correlated with higher activity, it might suggest that an interaction with a positively charged region of a biological target is crucial. The model can then be used to virtually screen new derivatives of this compound to prioritize the synthesis of compounds with potentially enhanced activity. semanticscholar.org
Computational Studies on Solvation Effects and Environmental Influences
The properties and behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational methods are essential for understanding these solvation effects.
Implicit and Explicit Solvation Models: Two main approaches are used to model solvation. Implicit models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and useful for studying how a solvent's polarity affects properties like conformational stability and electronic structure. researchgate.net
Explicit models involve surrounding the solute molecule with a number of individual solvent molecules (e.g., water). These systems are then typically studied using MD simulations. This approach provides a more detailed, atomistic picture of specific solute-solvent interactions, such as hydrogen bonding, and how they influence the solute's dynamics and structure. dtic.mil Studies on pyrazine solvated by small hydrocarbons have used this approach to investigate cluster formation and binding energies. dtic.mil
These computational studies are critical for bridging the gap between theoretical calculations (often performed in a vacuum) and experimental results, which are typically obtained in solution. They can explain solvent-induced shifts in spectroscopic signals and changes in reaction rates and equilibria.
Emerging Research Frontiers and Future Directions for S 2 Pyrazin 2 Ylethyl Ethanethioate
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of S-(2-pyrazin-2-ylethyl) ethanethioate and its derivatives is an area ripe for innovation. While traditional methods involving the reaction of a thiol with an acyl halide or anhydride (B1165640) are feasible, modern synthetic chemistry offers more elegant and efficient alternatives.
Recent advancements in peptide alkyl thioester synthesis, for example, have focused on minimizing the use of excess thiol reagents, which can be a significant limitation when working with complex or valuable thiols. acs.orgchemrxiv.orgnih.gov Adapted hydrazide methods, which proceed through an acyl azide (B81097) intermediate, now allow for the use of nearly stoichiometric amounts of advanced thiols, a technique that could be readily applied to the synthesis of this compound. acs.orgacs.org
Further unexplored avenues include:
Enzymatic Synthesis: Utilizing enzymes such as thioesterases or engineered ligases could offer a highly selective and environmentally benign route to the target compound and its enantiopure derivatives.
Flow Chemistry: Continuous flow reactors could enable safer handling of potentially hazardous reagents and allow for precise control over reaction parameters, leading to higher yields and purity while facilitating scalability.
Novel Coupling Reactions: Exploring modern coupling reagents beyond classic carbodiimides or developing catalytic methods, such as those inspired by native chemical ligation, could provide milder and more efficient synthetic pathways. nih.gov A method for synthesizing 2-(allylthio)pyrazines using a catalytic antioxidant has been established, suggesting that catalytic approaches are viable for this class of compounds. nih.gov
These advanced methods could not only streamline the synthesis of the parent compound but also facilitate the creation of a library of derivatives with modified pyrazine (B50134) or acyl groups, which is essential for structure-activity relationship studies.
Table 1: Comparison of Potential Synthetic Methodologies
| Method | Potential Advantages | Key Research Question |
|---|---|---|
| Adapted Hydrazide Method | High efficiency, minimal excess thiol required, one-pot process. acs.org | Can this method be adapted from peptide synthesis to smaller molecules with high yield? |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, green chemistry. | Can a suitable enzyme be identified or engineered for this specific substrate? |
| Flow Chemistry | Enhanced safety, precise process control, scalability, improved yield. | How can reaction kinetics be optimized in a continuous flow environment? |
| Catalytic Coupling | Mild conditions, high atom economy, potential for asymmetric synthesis. nih.gov | What catalyst systems are most effective for coupling the pyrazine-ethyl-thiol with an acetyl source? |
Novel Mechanistic Questions and Kinetic Insights
The unique electronic interplay between the electron-deficient pyrazine ring and the thioester functional group presents intriguing questions regarding the compound's reactivity and stability. The thioester group is known to be more reactive than its ester or amide counterparts but remains relatively stable in aqueous media at neutral pH, making it ideal for biological acyl transfer reactions. nih.govresearchgate.net
Key mechanistic questions to explore include:
Influence of the Pyrazine Ring: How does the electron-withdrawing nature of the 1,4-diazine system modulate the electrophilicity of the thioester carbonyl? It is hypothesized that it would increase the reaction rate with nucleophiles compared to simple alkyl thioesters.
Hydrolysis and Thiolysis Kinetics: A thorough kinetic analysis of the hydrolysis and thiol-thioester exchange reactions under various pH conditions is essential. acs.org The thiol-thioester exchange is a second-order reaction dependent on the concentration of the deprotonated thiol (thiolate), and its rate constant is a critical parameter for applications in dynamic systems. acs.org
Aminolysis Mechanism: Investigating the reaction with amine nucleophiles could reveal the potential for forming stable amide bonds, a reaction crucial for applications like protein modification.
Detailed kinetic studies, potentially using Förster Resonance Energy Transfer (FRET) assays or NMR spectroscopy, would provide quantitative data on reaction rates and half-lives. nih.gov This information is fundamental for designing applications in drug delivery, materials science, and bioconjugation.
Table 2: Hypothesized Kinetic Parameters and Mechanistic Probes
| Reaction | Key Parameter | Experimental Technique | Anticipated Outcome |
|---|---|---|---|
| Hydrolysis | Rate constant (k_hyd) vs. pH | HPLC, NMR Spectroscopy | Determine stability profile in aqueous environments. |
| Thiol-Thioester Exchange | Second-order rate constant (k_ex). acs.org | FRET Assay, UV-Vis Spectroscopy | Quantify reactivity towards biological thiols like cysteine or glutathione. nih.gov |
| Aminolysis | Rate constant vs. amine pKa | Stopped-flow kinetics | Understand the efficiency of amide bond formation for bioconjugation. |
| Cyclization Reactions | Potential for intramolecular cyclization | Mass Spectrometry, NMR | Investigate potential side reactions or formation of new heterocyclic systems. |
Integration with Advanced Materials Science and Nanotechnology
The unique chemical properties of this compound make it a promising building block for advanced functional materials. Pyrazine derivatives are already recognized for their utility in materials science, including the formation of metal-organic frameworks (MOFs) and polymers. cymitquimica.comtandfonline.com
Potential applications include:
Responsive Hydrogels: The thiol-thioester exchange reaction is reversible and dynamic, making it an ideal cross-linking chemistry for creating self-healing or stimuli-responsive hydrogels. acs.orgresearchgate.net These materials could be designed to degrade or release encapsulated cargo in response to specific triggers like changes in pH or the presence of biological thiols.
Functionalized Nanoparticles: The sulfur atom of the thioester or the corresponding thiol provides a strong anchor for covalent attachment to gold nanoparticles (AuNPs). This could be used to create pyrazine-functionalized nanoparticles for applications in catalysis or sensing. Sulfur nanoparticles (SNPs) themselves have applications in biomedicine and materials, suggesting synergy. sci-hub.seresearchgate.net
Dynamic Combinatorial Libraries: The reversible nature of thioester bonds can be exploited to create dynamic combinatorial libraries, which are powerful tools for the discovery of new receptors or catalysts. researchgate.net
Optoelectronic Materials: Pyrazine-containing systems, particularly those with extended π-conjugation like di(aryleneethynyl)pyrazine derivatives, have been investigated for use in organic light-emitting diodes (OLEDs) due to their electron-transporting properties. researchgate.net The thioester could serve as a reactive handle to incorporate these chromophores into larger polymeric systems.
Table 3: Potential Applications in Materials Science and Nanotechnology
| Application Area | Relevant Property | Proposed Material System |
|---|---|---|
| Smart Materials | Reversible thiol-thioester exchange. acs.org | Stimuli-responsive hydrogels for controlled release. |
| Nanotechnology | Surface anchoring via sulfur atom. sci-hub.se | Functionalized gold nanoparticles for targeted delivery or sensing. |
| Supramolecular Chemistry | Dynamic covalent chemistry. researchgate.net | Dynamic combinatorial libraries for molecular recognition. |
| Electronics | Electron-transporting pyrazine core. researchgate.net | Thioester-functionalized polymers for organic electronics. |
Expanding the Scope of Biochemical Probing and Interaction Studies
The combination of a potentially biocompatible pyrazine scaffold and a reactive thioester "warhead" makes this compound an attractive candidate for developing novel biochemical tools. nih.govmdpi.com
Future research directions could focus on:
Enzyme Activity Probes: The compound could be engineered into an activity-based probe for enzymes that recognize or hydrolyze thioesters, such as acyl-CoA thioesterases or certain proteases. wikipedia.org By attaching a reporter group (e.g., a fluorophore or biotin) to the pyrazine ring, covalent modification of the enzyme's active site could be detected and quantified.
Protein Modification and Ligation: Thioesters are central to native chemical ligation (NCL), a powerful technique for synthesizing large proteins from smaller peptide fragments. nih.gov While C-terminal thioesters are common, methods to incorporate thioester-containing non-canonical amino acids at internal sites are also being developed. acs.org this compound could serve as a reagent to modify specific amino acid side chains (e.g., lysine (B10760008) or cysteine) on a protein, introducing a pyrazine label or a reactive handle for further functionalization.
Live-Cell Imaging: Pyrazine-bridged D-A-D (donor-acceptor-donor) type fluorescent probes have been successfully designed for long-term live-cell imaging. nih.govfrontiersin.orgpatrinum.ch this compound could be a precursor for such probes, where the thioester group targets the probe to specific cellular compartments or proteins before a bioorthogonal reaction releases the fluorophore.
The ability of the thioester to react chemoselectively with soft nucleophiles like thiols under physiological conditions is a significant advantage for biological applications. nih.govresearchgate.net
Table 4: Potential Biochemical and Bioanalytical Applications
| Application | Target | Principle of Operation |
|---|---|---|
| Activity-Based Probing | Thioesterases, Proteases | Covalent inactivation of the target enzyme's active site by the thioester group. |
| Protein Labeling | Cysteine or Lysine residues | Nucleophilic attack by the amino acid side chain on the thioester, attaching the pyrazine moiety. |
| Native Chemical Ligation | N-terminal Cysteine Peptides | Thiol-thioester exchange followed by intramolecular S-to-N acyl shift to form a native peptide bond. nih.gov |
| Fluorescent Sensing | Specific analytes (e.g., thiols) | Modulation of the pyrazine's fluorescence upon reaction of the thioester group. |
Addressing Research Gaps and Developing New Theoretical Models
The most significant research gap for this compound is the lack of fundamental experimental data. A systematic characterization of its physicochemical and spectroscopic properties is a necessary first step for any future research.
Concurrently, the development of robust theoretical models can accelerate discovery by predicting the molecule's behavior and guiding experimental design. Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into:
Molecular Structure and Energetics: Calculating the optimal geometry, conformational landscape, and vibrational frequencies.
Electronic Properties: Determining the Frontier Molecular Orbitals (HOMO-LUMO), which are crucial for understanding reactivity and optical properties. mdpi.com
Reactivity Indices: Calculating parameters like chemical hardness, softness, and electrophilicity to quantitatively predict how the molecule will interact with different reagents. mdpi.com
Reaction Mechanisms: Modeling transition states and reaction energy profiles for hydrolysis, thiolysis, and other key reactions can elucidate mechanistic pathways. acs.org
These theoretical investigations would provide a powerful predictive framework, enabling researchers to screen potential derivatives for desired properties before committing to challenging and resource-intensive synthesis. Bridging the gap between theoretical predictions and experimental validation is a key objective for advancing the science of this promising compound.
Table 5: Proposed Theoretical Research Plan
| Theoretical Method | Parameter to Investigate | Scientific Question Addressed |
|---|---|---|
| DFT (e.g., B3LYP/6-31G)* | Optimized Molecular Geometry | What is the most stable 3D conformation? |
| TD-DFT | HOMO-LUMO Energy Gap, Excitation Energies | What are the predicted electronic absorption properties? mdpi.com |
| Conceptual DFT | Electrophilicity Index, Chemical Hardness | How does the pyrazine ring affect the reactivity of the thioester? |
| QM/MM Simulations | Binding Affinity, Reaction Barriers | How does the molecule interact with an enzyme active site (e.g., a thioesterase)? |
Q & A
Q. What synthetic strategies are commonly employed to prepare S-(2-pyrazin-2-ylethyl) ethanethioate?
The synthesis of this compound often involves coupling reactions to introduce the pyrazine and thioester moieties. For example, Ullmann condensation under microwave heating (120°C, phosphate buffer) has been used for analogous anthraquinone-thioester derivatives . Sonogashira cross-coupling is another method for attaching thioether/thioester groups to aromatic systems, as demonstrated in norbornadiene derivatives . The pyrazine ring may be introduced via sequential functionalization of halogenated precursors.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy to identify thioester C=O stretches (~1706 cm⁻¹) and S-H bonds (if present) .
- UV-Vis spectroscopy to analyze π→π* transitions in the pyrazine ring (e.g., λmax ~276–366 nm for related phenothiazine-thioesters) .
- NMR (not explicitly mentioned in evidence but inferred) for structural confirmation of the pyrazine-ethyl linkage and thioester group.
- Mass spectrometry to verify molecular weight (e.g., PubChem data for analogous compounds) .
Advanced Research Questions
Q. How does the pyrazine moiety influence the compound’s reactivity in cross-coupling or self-assembly applications?
The pyrazine ring’s electron-deficient nature enhances its participation in cross-coupling reactions (e.g., Sonogashira, Ullmann) by stabilizing transition states through π-backbonding. In self-assembly studies, pyrazine’s nitrogen atoms can coordinate with metals or form hydrogen bonds, enabling ordered nanostructures. For instance, thioester-functionalized phenothiazines form stable monolayers on Au{111} via sulfur-gold interactions, with electronic properties modulated by aromatic systems .
Q. What experimental approaches can resolve discrepancies in reaction yields or byproduct formation during synthesis?
Methodological adjustments are critical:
- Catalyst screening : Compare Cu(0)-catalyzed vs. Pd-based systems for coupling efficiency .
- Reaction optimization : Use design-of-experiments (DoE) to test variables like temperature, solvent (e.g., phosphate buffer vs. DMF), and microwave vs. conventional heating .
- Byproduct analysis : Employ LC-MS or GC-MS to identify impurities, followed by mechanistic studies (e.g., radical vs. ionic pathways).
Q. How does the ethanethioate group impact biological activity or drug delivery potential?
Thioester groups enhance membrane permeability and metabolic stability compared to oxygen esters. For fluorinated analogs, the ethanethioate group improves hydrophobic drug encapsulation in liposomes by increasing lipid bilayer affinity . In antimicrobial studies, thioesters disrupt microbial membranes via thiol-mediated redox interactions, though pyrazine-specific effects (e.g., DNA intercalation) require further validation .
Q. What strategies are recommended for assessing environmental persistence or toxicity of this compound?
- Stability assays : Expose the compound to UV light, heat, or aqueous hydrolysis (pH 3–10) to measure degradation rates .
- Ecotoxicity profiling : Use Daphnia magna or algal growth inhibition tests. Fluorinated thioesters exhibit high environmental persistence due to C-F bonds, but non-fluorinated analogs (like the target compound) may degrade faster .
- Computational modeling : Apply QSAR models to predict bioaccumulation or endocrine disruption potential.
Methodological Guidance
Designing a stability study for this compound under physiological conditions
- Protocol :
Prepare simulated body fluid (SBF, pH 7.4) and gastric fluid (pH 1.2).
Incubate the compound at 37°C under controlled light/dark cycles.
Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).
Identify metabolites using HR-MS/MS.
- Key parameters : Oxidative susceptibility (e.g., sulfoxide formation) and hydrolytic cleavage of the thioester bond .
Evaluating antimicrobial efficacy: Experimental workflow and controls
- Assay design :
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Use broth microdilution to determine MIC/MBC.
- Include a positive control (e.g., ciprofloxacin) and solvent control (DMSO).
- Mechanistic analysis :
- Perform membrane integrity assays (propidium iodide uptake).
- Measure ROS generation via fluorescent probes (e.g., DCFH-DA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
